N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide
Description
N'-[(1E)-(5-Nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is a Schiff base derivative featuring a xanthene core (a tricyclic aromatic system) conjugated to a carbohydrazide moiety. This compound belongs to a broader class of hydrazone derivatives known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(21-20-11-12-9-10-17(26-12)22(24)25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXHVBRQHMQXDX-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 9H-xanthene-9-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Core Structure Variations
- Xanthene vs. Adamantane: The target compound’s xanthene core () offers planar aromaticity, enhancing π-π stacking interactions in biological targets. In contrast, adamantane-based analogues (e.g., E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide) exhibit a rigid, non-aromatic cage structure, which may improve membrane permeability . Example: E-N′-[(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide () replaces xanthene with adamantane, retaining the nitroheterocyclic substituent but altering lipophilicity .
Substituent Comparisons
- Nitroheterocycles: The 5-nitrofuran group in the target compound is structurally analogous to 5-nitrothiophen-2-yl () and 2-nitrophenyl () substituents. Contrast: N'-[(E)-(2-Nitrophenyl)methylidene]-2-(9H-Purin-6-ylsulfanyl)acetohydrazide () uses a purine-thiol linker instead of xanthene, demonstrating versatility in scaffold design .
Hydroxyl vs. Nitro Groups :
- Hydroxyl-containing analogues like 3SB () exhibit hydrogen-bonding capacity, favoring interactions with polar enzyme active sites. The nitro group in the target compound may instead prioritize electrophilic interactions .
Biological Activity
N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is a compound of interest due to its potential biological activities, particularly against various pathogens and diseases. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural elements:
- A nitrofuran moiety, which is known for its antimicrobial properties.
- A xanthene backbone that may contribute to its biological efficacy.
Biological Activity Overview
Research indicates that derivatives of nitrofuran compounds exhibit significant biological activity against various pathogens, including Trypanosoma cruzi, which causes Chagas disease. The activity of this compound can be understood through several studies focusing on its efficacy against specific strains and its mechanism of action.
Antimicrobial Activity
A study demonstrated the effectiveness of nitrofuran derivatives against Trypanosoma cruzi strains. The most potent derivatives showed IC50 values significantly lower than those of standard treatments like benznidazole (BZD) and nifurtimox (NFX). For instance, one derivative exhibited IC50 values of 1.17 μM against the Y strain, indicating a promising lead for further development .
Cytotoxicity and Selectivity
Cytotoxicity assays conducted on human fibroblast cells revealed that many derivatives of nitrofuran compounds possess high selectivity indices, suggesting that they can effectively target pathogens while minimizing toxicity to human cells . This selectivity is crucial for developing safe therapeutic agents.
Structure-Activity Relationship (SAR)
The design of this compound was guided by Lipinski's rules to ensure drug-likeness. The exploration of topological, steric/geometric, and electronic properties has been pivotal in understanding how structural modifications influence biological activity. The presence of the nitrofuran moiety has been linked to enhanced trypanocidal activity .
Research Findings and Case Studies
- Chagas Disease Treatment : A set of compounds derived from nitrofuran was tested against three prevalent strains of T. cruzi. The results indicated that most compounds had superior activity compared to existing treatments, underscoring the potential of these derivatives in addressing Chagas disease .
- Antibacterial Properties : Another study highlighted the antibacterial profile of nitrofuran-tagged compounds against the ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, etc.). One compound showed MIC values as low as 0.06 µg/mL against S. aureus, suggesting strong antibacterial properties .
- Mechanism Insights : Investigations into the mechanisms by which these compounds exert their effects have suggested that they may interfere with essential cellular processes in pathogens, leading to cell death or inhibition of growth .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
